3,4,5-triethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-5-29-20-9-17(10-21(30-6-2)22(20)31-7-3)23(28)25-12-16-8-18(13-24-11-16)19-14-26-27(4)15-19/h8-11,13-15H,5-7,12H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCPHZRXYMXGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Bond Formation: The acid chloride is then reacted with 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
The compound 3,4,5-triethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature, including synthesized derivatives, biological activities, and potential therapeutic uses.
Structure and Composition
The compound features a triethoxy group attached to a benzamide structure, with a pyridine and pyrazole moiety contributing to its unique properties. The molecular formula is CHNO, indicating a relatively large and complex structure.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that similar compounds with pyrazole and pyridine groups exhibit anticancer properties. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound may serve as an inhibitor for certain enzymes involved in disease pathways. The presence of the pyrazole ring is particularly noteworthy, as it has been linked to inhibiting enzymes like EGFR (epidermal growth factor receptor), which is crucial in cancer therapy .
Neuropharmacology
Compounds structurally related to this benzamide have been studied for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit antioxidant properties, which are beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrazolo[3,4-d]pyrimidines | Inhibition of tumor growth |
| Enzyme Inhibition | EGFR inhibitors | Reduced cell proliferation |
| Neuroprotective | Pyrazole derivatives | Modulation of neurotransmitter release |
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The ethoxy groups and the pyrazolyl-pyridine moiety could play a role in binding to the active site of enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Solubility and Pharmacokinetic Considerations
highlights that attempts to improve solubility in imidazole-based analogs via water-soluble amines were unsuccessful, suggesting that ethoxy-rich compounds like the target may face similar challenges unless formulated with enhancers .
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis likely follows established benzamide coupling strategies, as seen in , where pyrazole-containing intermediates are reacted with activated carboxylic acids .
- Spectroscopic Validation : 1H NMR and HRMS data (analogous to ) would confirm the integrity of the triethoxy and pyrazole groups .
- Potential Applications: Structural similarities to HDAC inhibitors (e.g., Trichostatin-A in ) and kinase-targeting benzamides () suggest possible roles in oncology or epigenetics, though empirical validation is required .
Biological Activity
The compound 3,4,5-triethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a novel chemical entity with a complex structure that suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.53 g/mol. The presence of the pyrazole and pyridine moieties in its structure is indicative of diverse biological activities, particularly in the realm of medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit critical enzymes involved in cancer progression. For instance, pyrazole derivatives have demonstrated inhibitory effects on Aurora kinases, which are essential for cell division and proliferation .
- Cellular Pathways : The compound may modulate key signaling pathways related to inflammation and cancer cell survival. It has been noted that compounds containing similar structural motifs can affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and tumorigenesis .
Biological Activity Overview
The biological activities associated with this compound can be summarized in the following table:
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in anticancer applications:
- In Vitro Studies : A series of pyrazole derivatives were synthesized and tested against different cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 49.85 μM across various assays .
- Mechanistic Insights : Research has indicated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Inflammation Models : In models of inflammation, similar compounds have been shown to reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis
When compared to other benzamide derivatives, this compound stands out due to its unique combination of ethoxy groups and heterocyclic moieties which enhance its lipophilicity and biological activity.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 3,4,5-triethoxy-N-(pyrazole derivative) | 26 | Anticancer |
| 3-(difluoromethyl)-pyrazole derivative | 72.4 | Xanthine oxidase inhibitor |
| Benzamide derivative with oxadiazole | Moderate | RET kinase inhibitor |
Q & A
Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrazole-pyridine intermediate. Suzuki–Miyaura coupling is often used to link the pyridyl and pyrazole moieties under palladium catalysis (e.g., Pd(PPh₃)₄) with bases like K₂CO₃ in solvents such as dioxane/water .
- Step 2 : Functionalization of the benzamide core. The triethoxybenzoyl group is introduced via amide coupling using reagents like EDC/HOBt or DCC in dichloromethane (DCM) under inert conditions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water ensures high purity (>95%) .
Q. Which analytical methods are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and integration ratios (e.g., triethoxy groups at δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₃₀N₄O₄: 462.2265) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication. Dynamic light scattering (DLS) detects aggregation .
- Stability : Incubate at 37°C in PBS or cell culture medium, followed by HPLC analysis at 0, 24, and 48 hours to monitor degradation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antiproliferative Assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion or fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Substituent Variation : Systematically modify the triethoxy groups (e.g., replace ethoxy with methoxy or halogen) and pyrazole N-methylation to evaluate effects on potency/logP .
- Bioisosteric Replacement : Replace the pyridylmethyl group with thiazole or imidazole rings to enhance target affinity .
- Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., Hammett σ, π hydrophobicity) with IC₅₀ values .
Q. What strategies are effective for identifying the compound’s molecular targets?
- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays in cell lysates, followed by LC-MS/MS to identify binding proteins .
- Kinome Screening : Profile against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes and assessing resistance in cell viability assays .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., staurosporine for cytotoxicity) .
- Compound Integrity : Verify batch-to-batch consistency via NMR/HPLC and test for light/temperature sensitivity .
- Model Specificity : Compare results across multiple cell lines or animal models to rule out context-dependent effects .
Q. What computational methods support the rational design of analogs?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., JAK2 or PARP1) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify critical residues .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability (Caco-2), CYP inhibition, and hERG liability .
Q. How can metabolic pathways and toxicity be evaluated preclinically?
- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS .
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .
- In Vivo Toxicity : Acute toxicity in rodents (OECD 423) with histopathology and serum biochemistry (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
